molecular formula C26H45NO21 B8180404 Lnt (oligosaccharide)

Lnt (oligosaccharide)

Cat. No.: B8180404
M. Wt: 707.6 g/mol
InChI Key: USIPEGYTBGEPJN-TYWGMFGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lacto-N-tetraose (LNT) is a human milk oligosaccharide (HMO) that is highly abundant in human breast milk. It is a complex carbohydrate composed of four monosaccharide units: galactose, N-acetylglucosamine, galactose, and glucose. Lacto-N-tetraose plays a crucial role in the development of the infant gut microbiota, serving as a prebiotic that promotes the growth of beneficial bacteria such as Bifidobacterium species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacto-N-tetraose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation.

    Chemical Synthesis: This method involves the stepwise assembly of monosaccharide units using glycosylation reactions. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps.

    Enzymatic Synthesis: Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds between monosaccharide units. This method offers high regioselectivity and stereoselectivity, making it a preferred approach for synthesizing complex oligosaccharides.

    Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli, are used to produce lacto-N-tetraose through fermentation. .

Industrial Production Methods: Industrial production of lacto-N-tetraose primarily relies on microbial fermentation due to its scalability and cost-effectiveness. The fermentation process involves the cultivation of genetically engineered microorganisms in bioreactors, followed by the extraction and purification of lacto-N-tetraose from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Lacto-N-tetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Lacto-N-biose and lactose.

    Oxidation: Lacto-N-tetraose derivatives with oxidized functional groups.

    Glycosylation: Higher-order oligosaccharides

Scientific Research Applications

Lacto-N-tetraose has a wide range of scientific research applications in various fields:

Mechanism of Action

Lacto-N-tetraose exerts its effects primarily through its role as a prebiotic. It is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a fermentable substrate for beneficial gut bacteria such as Bifidobacterium species. The fermentation of lacto-N-tetraose by these bacteria produces short-chain fatty acids, which have various health benefits, including promoting gut health and modulating the immune system .

Comparison with Similar Compounds

Lacto-N-tetraose is one of several human milk oligosaccharides with prebiotic functions. Similar compounds include:

Lacto-N-tetraose is unique in its specific structure and its ability to promote the growth of specific beneficial bacteria in the infant gut. Its structural complexity and specific glycosidic linkages contribute to its distinct biological functions .

Biological Activity

Lacto-N-tetraose (LNT) is a prominent human milk oligosaccharide (HMO) that plays a vital role in infant nutrition and health. This article provides a comprehensive overview of the biological activities associated with LNT, supported by recent research findings, data tables, and case studies.

Overview of LNT

LNT is a type 1 HMO composed of four sugar units: galactose, N-acetylglucosamine, and glucose. It is one of the most abundant oligosaccharides found in human breast milk, contributing significantly to the nutritional and immunological properties of human milk. LNT has been recognized for its various health benefits, including prebiotic effects, antimicrobial properties, and immune modulation.

Biological Activities

1. Prebiotic Effects

LNT serves as a prebiotic that promotes the growth of beneficial gut bacteria, particularly bifidobacteria. This effect is crucial for establishing a healthy gut microbiome in infants. Studies have shown that supplementation with LNT can lead to increased populations of bifidobacteria in the gut, which is associated with improved digestion and immune function .

2. Antimicrobial Properties

LNT exhibits antiadhesive antimicrobial activity against pathogens such as Escherichia coli and other harmful bacteria. By preventing these pathogens from adhering to intestinal cells, LNT helps reduce the risk of infections and gastrointestinal diseases in infants .

3. Immune Modulation

Research indicates that LNT can modulate immune responses. It has been shown to enhance the production of specific immune cells and cytokines, contributing to improved immune defense mechanisms in infants. This immunomodulatory effect is particularly important during the early stages of life when the immune system is still developing .

Clinical Studies and Findings

Several clinical trials have investigated the effects of LNT supplementation on various populations:

Study Population Intervention Duration Findings
Thurl et al. (2010)Overweight children (n=75)4.5 g/d LNT + 2′-FL at 4:1 ratio8 weeksSafe; positive effects on gut microbiome composition
MDPI Review (2023)Healthy adults (n=100)Various doses of LNT2 weeksWell tolerated; no significant adverse effects reported
PubMed Study (2018)Neonatal ratsOral gavage toxicity study90 daysNo observed adverse effects at high doses; supports safety for infant formula use .

Synthesis and Production Challenges

The production of LNT has traditionally involved extraction from human milk or chemical synthesis. However, recent advancements have focused on microbial fermentation methods that allow for more sustainable and scalable production processes. These methods utilize genetically modified microorganisms to produce LNT efficiently while maintaining its structural integrity .

Safety Evaluations

LNT has been granted "Generally Recognized as Safe" (GRAS) status by the FDA, affirming its safety for use in infant formulas and other food products. Extensive safety evaluations have demonstrated that LNT does not exhibit genotoxicity or adverse effects even at high dosages .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPEGYTBGEPJN-TYWGMFGMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14116-68-8
Record name Lacto-N-tetraose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14116-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacto-N-tetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014116688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTO-N-TETRAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46XNQ2LX59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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